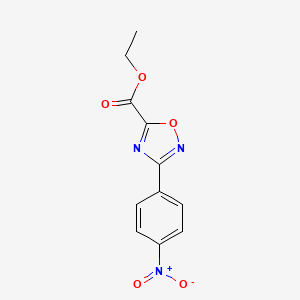

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

概要

説明

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains an oxadiazole ring

作用機序

The result of action, or the molecular and cellular effects of a compound’s action, can also vary widely. For example, some nitrophenyl compounds have been shown to inhibit certain enzymes, leading to decreased disease symptoms .

The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the stability and efficacy of a compound . .

準備方法

The synthesis of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

化学反応の分析

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

科学的研究の応用

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

2.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that oxadiazole derivatives can act against a range of bacterial strains. A specific study highlighted the effectiveness of this compound against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Material Science Applications

3.1 Photoluminescent Materials

This compound has been explored for its photoluminescent properties. The incorporation of this compound into polymer matrices has resulted in materials with enhanced luminescence characteristics. Such materials are useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .

3.2 Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in devices like organic solar cells and field-effect transistors (FETs). Research has shown that incorporating this compound into device architectures can improve charge transport and overall device efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Evaluated anticancer activity | Identified significant cytotoxic effects on various cancer cell lines |

| Antimicrobial Activity Research | Investigated antibacterial effects | Demonstrated effectiveness against Gram-positive bacteria |

| Material Science Application | Studied photoluminescent properties | Enhanced luminescence in polymer matrices for OLED applications |

類似化合物との比較

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds such as:

Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate: This compound has an amino group instead of a nitro group, which can lead to different reactivity and biological activity.

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

生物活性

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research. Its molecular formula is with a molar mass of 263.21 g/mol .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound has shown efficacy against various cancer cell lines, demonstrating its ability to inhibit cell proliferation. For example, a derivative of this compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | TBD |

| Human Lung Adenocarcinoma (LXFA 629) | TBD |

| Breast Cancer (MAXF 401) | TBD |

The mechanism of action for this compound involves the inhibition of specific enzymes associated with cancer progression. Compounds containing nitrophenyl groups have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It has been utilized as a building block for synthesizing various bioactive molecules that target bacterial and fungal infections. The presence of the nitro group enhances its reactivity and biological activity against pathogens .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the hydrazide intermediate, which is then cyclized with carbon disulfide and potassium hydroxide. This synthetic pathway allows for modifications that can enhance biological activity.

Research Highlights

- Novel Derivatives : Researchers have synthesized various derivatives of this compound to improve its potency against cancer cells. For instance, modifications to the nitro group have led to compounds with significantly lower IC₅₀ values compared to standard chemotherapeutics like doxorubicin .

- Inhibitory Potency : A study demonstrated that certain derivatives exhibited inhibitory potency against multiple targets such as carbonic anhydrase and butyrylcholinesterase, indicating a multifaceted approach to drug design using this scaffold .

Table 2: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| Anticancer | HDACs | Inhibition of cell proliferation |

| Antimicrobial | Various bacterial enzymes | Inhibition of growth |

| Enzyme Inhibition | Carbonic Anhydrase | Reduced enzymatic activity |

特性

IUPAC Name |

ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBBGDLJNRPCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。